molecular formula C13H10N4 B1306414 2-(Pyridin-3-yl)quinazolin-4-amine CAS No. 273408-90-5

2-(Pyridin-3-yl)quinazolin-4-amine

Cat. No. B1306414
M. Wt: 222.24 g/mol
InChI Key: RPLDBOSSOMYTDM-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)quinazolin-4-amine” is a chemical compound with the CAS Number: 273408-90-5 . It has a molecular weight of 222.25 and its IUPAC name is 2-(3-pyridinyl)-4-quinazolinamine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)quinazolin-4-amine” consists of a quinazoline ring attached to a pyridine ring . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .


Chemical Reactions Analysis

Quinazoline derivatives have shown significant biological activities . For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition .


Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)quinazolin-4-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety And Hazards

The safety information for “2-(Pyridin-3-yl)quinazolin-4-amine” includes several hazard statements such as H302, H315, and H319 . Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Future Directions

Quinazoline derivatives have drawn immense attention owing to their significant biological activities . They are being designed and synthesized as potential drugs of anticancer potency against various cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .

properties

IUPAC Name

2-pyridin-3-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLDBOSSOMYTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390020
Record name 2-(pyridin-3-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)quinazolin-4-amine

CAS RN

273408-90-5
Record name 2-(pyridin-3-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GV Pujar, SM Ali - Journal of applied pharmaceutical science, 2020 - japsonline.com
A series of new 2, 4-disubstituted quinazolines were synthesized by an analog design approach. The synthesis of title compounds (3a–f, 4a–c, 5a–c, and 6a–c) was achieved from the …
Number of citations: 5 japsonline.com
Q Qiu, B Liu, J Cui, Z Li, X Deng, H Qiang… - Journal of Medicinal …, 2017 - ACS Publications
P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) is a principal obstacle for successful cancer chemotherapy. A novel P-gp inhibitor with a quinazoline scaffold, 12k, was …
Number of citations: 38 pubs.acs.org
R Karan, P Agarwal, M Sinha, N Mahato - ChemEngineering, 2021 - mdpi.com
This paper intended to explore and discover recent therapeutic agents in the area of medicinal chemistry for the treatment of various diseases. Heterocyclic compounds represent an …
Number of citations: 51 www.mdpi.com
R Karan, P Agarwal, M Sinha, N Mahato - 2021 - academia.edu
This paper intended to explore and discover recent therapeutic agents in the area of medicinal chemistry for the treatment of various diseases. Heterocyclic compounds represent an …
Number of citations: 1 www.academia.edu
J Zheng, S Jeon, W Jiang, LF Burbulla… - Journal of medicinal …, 2019 - ACS Publications
Gaucher’s disease is a lysosomal disease caused by mutations in the β-glucocerebrosidase gene (GBA1 and GCase) that have been also linked to increased risk of Parkinson’s …
Number of citations: 15 pubs.acs.org
A Machara, V Lux, M Kožíšek… - Journal of medicinal …, 2016 - ACS Publications
Assembly of human immunodeficiency virus (HIV-1) represents an attractive target for antiretroviral therapy which is not exploited by currently available drugs. We established high-…
Number of citations: 43 pubs.acs.org
Y Kabri, MD Crozet, T Terme… - European Journal of …, 2015 - Wiley Online Library
An efficient, sequential, one‐pot strategy for synthesizing polyfunctionalized quinazoline derivatives is presented. After selective amination of 6,8‐dibromo‐2,4‐dichloroquinazoline at …
J Zheng, L Chen, M Schwake… - Journal of medicinal …, 2016 - ACS Publications
Gaucher’s disease is a common genetic disease caused by mutations in the β-glucocerebrosidase (GBA1) gene that have been also linked to increased risk of Parkinson’s disease and …
Number of citations: 19 pubs.acs.org
MK Krapf, J Gallus, M Wiese - Journal of medicinal chemistry, 2017 - ACS Publications
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transport proteins remains a major problem in the chemotherapeutic treatment of cancer and might be overcome …
Number of citations: 46 pubs.acs.org
MK Krapf, J Gallus, V Namasivayam… - Journal of Medicinal …, 2018 - ACS Publications
Several members of the ABC transporter superfamily play a decisive role in the development of multidrug resistance (MDR) in cancer. One of these MDR associated efflux transporters …
Number of citations: 40 pubs.acs.org

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